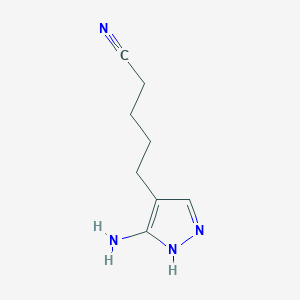
5-(5-Amino-1H-pyrazol-4-YL)-pentanenitrile
Cat. No. B8548242
M. Wt: 164.21 g/mol
InChI Key: YVFLDZOAIRMBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07517882B2
Procedure details


To a solution of 1,5-dicyanopentane (1) (6.5 mL, 50 mmol) and ethyl formate (20 mL, 250 mmol) in dry diethyl ether (200 mL), sodium hydride (60%, 4 g. 100 mmol) was added. The re-action mixture was refluxed for four h, cooled to room temperature filtered and rinsed with ether and dried. To a solution of above obtained white solid in 80% ethanol/water was added hydrazine hydrochloride (6.29 g. 61 mmol). The reaction mixture was adjusted to pH 3 with concentrated HCl and then refluxed for 2 h, cooled to room temperature and neutralized with NaHCO3. Solvent was removed under reduced pressure and the residue was dried in vacuum. The residue was suspended in ethanol and filtered. The filtrate was concentrated, dissolved in 5% MeOH/CH2C12, filtered through a short silica gel column, rinsed with 5% MeOH/CH2C12 and concentrated to give 5-(5-amino-1H-pyrazol-4-yl)-pentanenitrile 2 as a oil.







Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]#[N:9])#[N:2].[CH:10](OCC)=O.[H-].[Na+].Cl.[NH2:18][NH2:19].Cl.C([O-])(O)=O.[Na+]>C(OCC)C>[NH2:2][C:1]1[NH:19][N:18]=[CH:10][C:3]=1[CH2:4][CH2:5][CH2:6][CH2:7][C:8]#[N:9] |f:2.3,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CCCCCC#N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
6.29 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The re-action mixture was refluxed for four h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a solution of above obtained white solid in 80% ethanol/water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried in vacuum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 5% MeOH/CH2C12
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a short silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with 5% MeOH/CH2C12
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=NN1)CCCCC#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
